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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)quinazoline

Cat. No.: B11870846

Executive Summary

2-(2-Chlorophenyl)quinazoline is a fully aromatic, bicyclic heterocycle belonging to the class
of 2-arylquinazolines. Distinct from its dihydro- or oxo- counterparts (such as quinazolinones),
this molecule features a planar quinazoline core coupled to an ortho-substituted phenyl ring.
The presence of the chlorine atom at the C2' position introduces significant steric strain, forcing
a non-planar conformation that modulates solubility, metabolic stability, and binding selectivity
in biological targets. This guide details its chemical identity, robust synthetic protocols, and
utility as a privileged scaffold in medicinal chemistry, particularly in the development of kinase
inhibitors and antimicrobial agents.

Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification

e |[UPAC Name: 2-(2-Chlorophenyl)quinazoline

o CAS Registry Number: 1353000-32-4 (Note: Older registries may exist for specific salt forms;
25855-20-3 is the parent 2-phenylquinazoline).

e Molecular Formula: C14HsCIN2[1][2]

e Molecular Weight: 240.69 g/mol
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e SMILES:Clclcccecl-c2nc3cceec3cn?

Structural Features & The "Ortho-Effect"

The core structure consists of a benzene ring fused to a pyrimidine ring (quinazoline).[3] The
critical structural determinant is the 2-chlorophenyl moiety attached at the C2 position.

» Electronic Effects: The quinazoline ring is electron-deficient (tt-deficient), making it
susceptible to nucleophilic attack, particularly at C4. The 2-chlorophenyl group acts as an
electron-withdrawing group via induction (-1 effect) but has weak electron-donating
resonance (+M).

» Steric Twist (Atropisomerism Potential): Unlike the planar 2-phenylquinazoline, the ortho-
chlorine atom creates steric repulsion with the quinazoline nitrogen lone pair or the C4-
hydrogen. This forces the phenyl ring to twist out of the plane of the heterocycle (dihedral
angle typically 30—-60°). This "twist" is a critical design feature in drug discovery to improve
solubility (by disrupting crystal packing) and enhance selectivity for enzyme pockets that
accommodate non-planar ligands.

Part 2: Synthetic Pathways[5][6]

The most robust and modern method for synthesizing 2-(2-Chlorophenyl)quinazoline is the
Oxidative Condensation of 2-Aminobenzylamine with Aldehydes. This approach avoids the
harsh conditions of the classic Niementowski synthesis and offers higher atom economy.

Protocol: lodine-Catalyzed Oxidative Condensation

This metal-free protocol utilizes molecular iodine as a catalyst and oxygen (air) as the terminal
oxidant.

Reagents:
e Substrate A: 2-Aminobenzylamine (1.0 equiv)
e Substrate B: 2-Chlorobenzaldehyde (1.0 equiv)

o Catalyst: Molecular lodine (I2, 10-20 mol%)
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e Oxidant: Oz (balloon or open air) or TBHP (tert-butyl hydroperoxide) for faster kinetics.
» Solvent: Ethanol or Acetonitrile.
Step-by-Step Methodology:

e Imine Formation: Dissolve 2-aminobenzylamine (1 mmol) and 2-chlorobenzaldehyde (1
mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes. The solution typically turns
yellow, indicating imine formation.

e Cyclization & Oxidation: Add molecular iodine (0.1 mmol). Heat the reaction mixture to reflux
(80°C) under an oxygen atmosphere (or open air) for 4-6 hours.

o Mechanism:[4] The iodine facilitates the intramolecular cyclization of the imine nitrogen
onto the aromatic ring, followed by oxidative dehydrogenation to aromatize the system.

o Work-up: Cool the mixture to room temperature. Quench with saturated agueous sodium
thiosulfate (Na2S203) to remove excess iodine.

o Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over
anhydrous Na2SOa4, and concentrate in vacuo.

« Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield
2-(2-Chlorophenyl)quinazoline as a solid.

Visualization of Synthetic Logic
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Caption: Metal-free oxidative synthesis pathway via imine condensation and iodine-mediated
dehydrogenation.
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Part 3: Physicochemical Characterization[7]

The following data characterizes the purified compound. Note that the melting point of the
ortho-chloro derivative is typically lower than the para-chloro analog due to less efficient crystal
packing caused by the steric twist.

Property Value /| Description Note

. ) . Often pale yellow or white
Physical State Solid (Crystalline)
needles.

Lower than 2-(4-Cl) analog

Melting Point 105 — 115 °C (Estimated)
(~150°C).

» High: CHCIs, DMSO, _ -
Solubility Lipophilic (LogP ~ 3.5 - 4.0).
DCMLow: Water, Hexane

] Characteristic quinazoline Tt-1t*
UV-Vis Amax ~ 260, 310 nm N
transitions.

Lack of C=0 stretch
1610, 1560 cm~t (C=N)750 o
IR Spectrum (distinguishes from
cm~t (C-Cl) ) )
quinazolinone).

1H NMR Interpretation (400 MHz, CDCIs):

e Quinazoline H4 (Singlet): & 9.40 — 9.50 ppm.[5] This deshielded singlet is the diagnostic
peak for the C4 proton of the quinazoline ring.

o Aromatic Region: d 7.40 — 8.20 ppm. Complex multiplet pattern. The ortho-chloro substitution
on the phenyl ring will cause a downfield shift of the adjacent proton (H3') and shield the H6'
proton relative to the unsubstituted phenyl ring due to the twist and anisotropy.

Part 4: Biological & Pharmacological Potential[6][8]
Pharmacophore Utility

The 2-arylquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently
serving as the core for:
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» Kinase Inhibitors: Targeting EGFR, VEGFR, and PI3K. The N1 and N3 nitrogens act as
hydrogen bond acceptors in the ATP-binding pocket (hinge region).

» Antimicrobial Agents: Disrupting bacterial DNA gyrase or DHFR (Dihydrofolate reductase).

SAR Implications of the 2-Cl Substituent

The ortho-chloro group is not merely a lipophilic handle; it dictates the molecule’'s bioactivity
profile:

» Conformational Lock: The steric clash prevents the phenyl ring from becoming coplanar with
the quinazoline. This non-planar shape can increase selectivity for enzymes with restricted
pockets, avoiding "flat" intercalator-type toxicity.

o Metabolic Stability: Blocking the ortho positions reduces susceptibility to oxidative
metabolism (hydroxylation) at the most reactive sites on the phenyl ring.

Mechanism of Action (Kinase Binding Model)
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Caption: Structural Activity Relationship (SAR) showing how the quinazoline core and ortho-
chloro substituent interact with kinase domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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